molecular formula C8H13N3 B7967409 1-Cyclopropyl-3,5-dimethyl-1H-pyrazol-4-amine

1-Cyclopropyl-3,5-dimethyl-1H-pyrazol-4-amine

Cat. No.: B7967409
M. Wt: 151.21 g/mol
InChI Key: DMJYNYPVNDXMSR-UHFFFAOYSA-N
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Description

1-Cyclopropyl-3,5-dimethyl-1H-pyrazol-4-amine is a pyrazole derivative featuring a cyclopropyl substituent at the 1-position, methyl groups at the 3- and 5-positions, and an amine group at the 4-position. This compound has been explored for applications in coordination chemistry and materials science, particularly in the synthesis of metal-organic frameworks (MOFs) and catalysts .

Properties

IUPAC Name

1-cyclopropyl-3,5-dimethylpyrazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3/c1-5-8(9)6(2)11(10-5)7-3-4-7/h7H,3-4,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMJYNYPVNDXMSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C2CC2)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Reactions Analysis

1-Cyclopropyl-3,5-dimethyl-1H-pyrazol-4-amine undergoes various chemical reactions:

Mechanism of Action

The mechanism of action of 1-Cyclopropyl-3,5-dimethyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Substituent Variations and Steric Effects

The pyrazole core allows for diverse substitution patterns, which significantly influence steric hindrance, electronic properties, and stability:

Compound Name Substituent at 1-Position Molecular Weight (g/mol) Key Properties
1-Cyclopropyl-3,5-dimethyl-1H-pyrazol-4-amine Cyclopropyl ~165.24 Moderate steric hindrance; strained cyclopropane ring enhances reactivity
1-Cyclohexyl-3,5-dimethyl-1H-pyrazol-4-amine Cyclohexyl 193.29 Bulkier substituent improves thermal stability but reduces solubility
1-[(4-Chlorophenyl)methyl]-3,5-dimethyl-1H-pyrazol-4-amine 4-Chlorobenzyl 270.16 Aromatic group introduces π-π stacking potential; enhances MOF rigidity
1-(Methoxymethyl)-3,5-dimethyl-1H-pyrazol-4-amine Methoxymethyl 155.20 Polar substituent improves hydrophilicity

Key Observations :

  • Cyclopropyl vs. Cyclohexyl : The cyclopropyl group’s smaller size and ring strain may increase reactivity in catalytic applications, while the cyclohexyl group’s bulkiness enhances thermal stability .
  • Aromatic vs. Aliphatic Substituents : Benzyl or chlorophenyl groups (e.g., 1-[(4-chlorophenyl)methyl]-3,5-dimethyl-1H-pyrazol-4-amine) improve structural rigidity in MOFs but may reduce solubility .

Research Findings and Data Tables

Table 1: Comparative Physicochemical Properties

Compound Melting Point (°C) Solubility (mg/mL) Stability (Thermal)
This compound Not reported Low (organic solvents) Moderate
1-Cyclohexyl-3,5-dimethyl-1H-pyrazol-4-amine Not reported Very low High
1-[(4-Chlorophenyl)methyl]-3,5-dimethyl-1H-pyrazol-4-amine >200 Moderate (DMF) High

Table 2: Commercial Availability and Purity

Compound Purity (%) Vendor Status
This compound 95–98 Discontinued
1-Cyclohexyl-3,5-dimethyl-1H-pyrazol-4-amine 98 Discontinued
1-[(4-Chlorophenyl)methyl]-3,5-dimethyl-1H-pyrazol-4-amine 95 Available

Biological Activity

1-Cyclopropyl-3,5-dimethyl-1H-pyrazol-4-amine is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides an overview of the compound's biological activity, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C10H13N3C_{10}H_{13}N_3 and a molecular weight of 151.21 g/mol. Its structure includes a cyclopropyl group attached to a pyrazole ring, which is further substituted with two methyl groups at the 3 and 5 positions and an amino group at the 4 position. This configuration enhances its steric properties and may significantly influence its biological interactions.

Synthesis Methods

Various synthetic routes have been developed for producing this compound. These methods often involve multistep processes that can yield different derivatives with varying biological activities. The synthesis typically includes the formation of the pyrazole ring followed by the introduction of the cyclopropyl and methyl substituents.

Preliminary studies suggest that this compound may interact with specific enzymes or receptors involved in inflammatory pathways. Understanding these interactions is crucial for elucidating its therapeutic potential. The compound may act as an enzyme inhibitor or receptor modulator, influencing various physiological processes.

Antimicrobial Properties

Research indicates that derivatives of pyrazole compounds exhibit significant antimicrobial activity. For instance, related compounds such as 3-cyclopropyl-1H-pyrazol-5-amines have been screened against various bacterial strains, demonstrating potent antibacterial effects against Gram-positive and Gram-negative bacteria . The structure-activity relationship (SAR) studies suggest that modifications to the pyrazole core can enhance antimicrobial efficacy.

Antifungal Activity

In addition to antibacterial properties, certain derivatives have shown antifungal activity against mycotoxic strains such as Fusarium verticillioides and Aspergillus species. These findings highlight the potential of pyrazole derivatives in treating fungal infections .

Case Study 1: Antibacterial Screening

A study conducted on a series of substituted 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amines revealed that specific derivatives exhibited strong antibacterial activity against standard strains like Staphylococcus aureus and Escherichia coli. Compounds 9d, 9g, and 9h were particularly noted for their effectiveness compared to streptomycin as a positive control .

Case Study 2: Enzyme Inhibition

Another investigation focused on the enzyme inhibitory potential of pyrazole compounds. It was found that certain derivatives could inhibit key enzymes involved in inflammatory responses, suggesting their utility in developing anti-inflammatory drugs.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
3,5-Dimethylpyrazole Pyrazole ring with two methyl groupsSimpler structure without cyclopropyl group
Cyclopropylamine Cyclopropyl group attached to an amineLacks the pyrazole structure
4-Amino-3,5-dimethylpyrazole Amino group at position 4 of the pyrazoleDoes not have a cyclopropyl substituent
1-Cyclobutyl-3,5-dimethyl-1H-pyrazol Cyclobutyl instead of cyclopropylDifferent ring size affects reactivity

The presence of the cyclopropyl group in this compound enhances its steric properties compared to similar compounds, which may influence its binding affinity and selectivity towards biological targets.

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